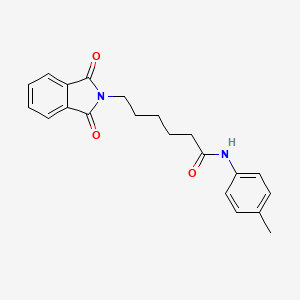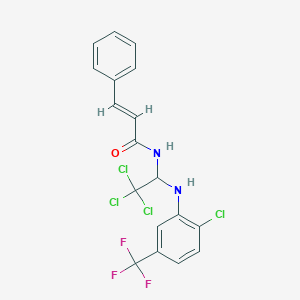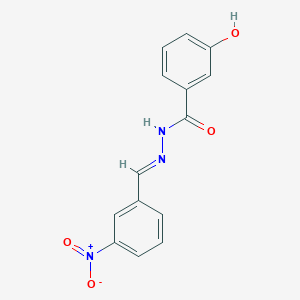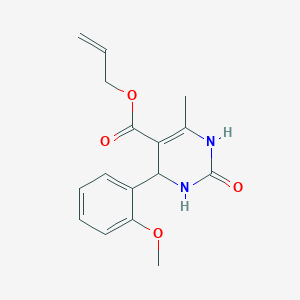
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound features additional functional groups, including a hexanamide and a dioxo group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- typically involves multi-step organic reactions. One common approach might include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Hexanamide Group: This step may involve amide bond formation using hexanoic acid derivatives and appropriate coupling reagents.
Addition of the Dioxo Group: Oxidation reactions can be employed to introduce the dioxo functionality.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form new functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups play a crucial role in its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
2H-Isoindole-2-carboxamide: Similar core structure but different functional groups.
1,3-Dihydro-1,3-dioxoisoindoline: Lacks the hexanamide group.
N-(4-Methylphenyl)isoindoline-1,3-dione: Similar aromatic substitution pattern.
Uniqueness
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
59472-19-4 |
|---|---|
Fórmula molecular |
C21H22N2O3 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
6-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C21H22N2O3/c1-15-10-12-16(13-11-15)22-19(24)9-3-2-6-14-23-20(25)17-7-4-5-8-18(17)21(23)26/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,24) |
Clave InChI |
CXBPNYGUXBXPOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-nitro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704369.png)
![4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol](/img/structure/B11704381.png)

![Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11704388.png)
![[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine](/img/structure/B11704392.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11704395.png)

![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B11704408.png)

![Methyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11704413.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704415.png)

![3-methoxy-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B11704423.png)
